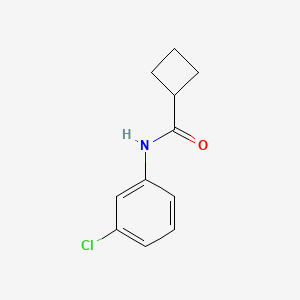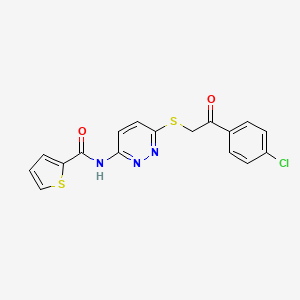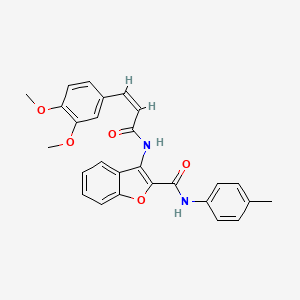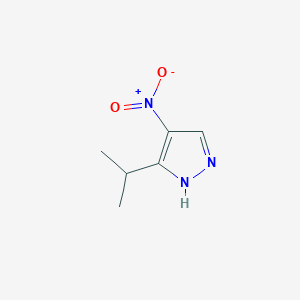![molecular formula C25H25N3O5 B2485989 N-{1-Butylcarbamoyl-2-[5-(4-nitro-phenyl)-furan-2--yl]-vinyl}-4-methyl-benzamide CAS No. 302603-24-3](/img/structure/B2485989.png)
N-{1-Butylcarbamoyl-2-[5-(4-nitro-phenyl)-furan-2--yl]-vinyl}-4-methyl-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-Butylcarbamoyl-2-[5-(4-nitro-phenyl)-furan-2–yl]-vinyl}-4-methyl-benzamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a furan ring substituted with a nitro-phenyl group and a butylcarbamoyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-Butylcarbamoyl-2-[5-(4-nitro-phenyl)-furan-2–yl]-vinyl}-4-methyl-benzamide typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the nitro-phenyl group through nitration reactions. The butylcarbamoyl group is then added via carbamoylation reactions. Each step requires specific reagents and conditions, such as the use of strong acids or bases, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and implementing continuous flow processes to enhance efficiency. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-{1-Butylcarbamoyl-2-[5-(4-nitro-phenyl)-furan-2–yl]-vinyl}-4-methyl-benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution reactions, and oxidizing agents like potassium permanganate for oxidation. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the furan ring can produce a diketone.
Applications De Recherche Scientifique
N-{1-Butylcarbamoyl-2-[5-(4-nitro-phenyl)-furan-2–yl]-vinyl}-4-methyl-benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-{1-Butylcarbamoyl-2-[5-(4-nitro-phenyl)-furan-2–yl]-vinyl}-4-methyl-benzamide involves its interaction with specific molecular targets. The nitro-phenyl group can participate in electron transfer reactions, while the butylcarbamoyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{1-Butylcarbamoyl-2-[5-(4-chloro-phenyl)-furan-2–yl]-vinyl}-4-methyl-benzamide
- N-{1-Butylcarbamoyl-2-[5-(4-methyl-phenyl)-furan-2–yl]-vinyl}-4-methyl-benzamide
Uniqueness
N-{1-Butylcarbamoyl-2-[5-(4-nitro-phenyl)-furan-2–yl]-vinyl}-4-methyl-benzamide is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful for studying electron transfer processes and developing new materials with specific electronic characteristics.
Propriétés
IUPAC Name |
N-[(Z)-3-(butylamino)-1-[5-(4-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5/c1-3-4-15-26-25(30)22(27-24(29)19-7-5-17(2)6-8-19)16-21-13-14-23(33-21)18-9-11-20(12-10-18)28(31)32/h5-14,16H,3-4,15H2,1-2H3,(H,26,30)(H,27,29)/b22-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEVELVOTASIMJ-JWGURIENSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5E)-2-(4-bromophenyl)-5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2485908.png)

![methyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2485914.png)





![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2485922.png)
![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2485923.png)
![5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]quinolin-8-ol](/img/structure/B2485927.png)


